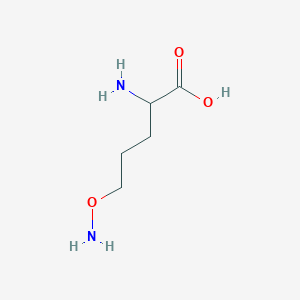

2-Amino-5-(aminooxy)pentanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H12N2O3 |

|---|---|

Molecular Weight |

148.16 g/mol |

IUPAC Name |

2-amino-5-aminooxypentanoic acid |

InChI |

InChI=1S/C5H12N2O3/c6-4(5(8)9)2-1-3-10-7/h4H,1-3,6-7H2,(H,8,9) |

InChI Key |

GFOZTGXHZSBIOB-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(C(=O)O)N)CON |

Origin of Product |

United States |

Nomenclature and Structural Context Within Amino Acid Chemistry

2-Amino-5-(aminooxy)pentanoic acid is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code. Its structure is based on a five-carbon pentanoic acid backbone. Key to its identity and function are two distinct functional groups: an amino group (-NH2) at the alpha-carbon (C2) and an aminooxy group (-O-NH2) at the C5 position.

The systematic IUPAC name for this compound is (2S)-2-amino-5-(aminooxy)pentanoic acid, which specifies the stereochemistry at the alpha-carbon. Structurally, it is an analog of ornithine, with the terminal methylene (B1212753) group of the side chain replaced by an oxygen atom. This substitution significantly alters the electronic properties and reactivity of the side chain, making it a valuable tool in biochemical studies.

Table 1: Structural and Chemical Identity of this compound

| Property | Value |

| IUPAC Name | (2S)-2-Amino-5-(aminooxy)pentanoic acid |

| Molecular Formula | C5H12N2O3 biosynth.com |

| Molecular Weight | 148.16 g/mol biosynth.com |

| CAS Number | 167319-92-8 biosynth.com |

| Canonical SMILES | C(CC(C(=O)O)N)CON biosynth.com |

Historical Context of Research and Initial Discoveries

The exploration of amino acid analogs has been a fruitful area of research for understanding enzyme mechanisms and developing inhibitors. The synthesis and investigation of 2-Amino-5-(aminooxy)pentanoic acid and related compounds have been driven by the desire to create specific modulators of enzymes that utilize amino acids as substrates. Early research into aminooxy compounds demonstrated their propensity to react with pyridoxal-5'-phosphate (PLP)-dependent enzymes, a large family of enzymes involved in amino acid metabolism. This laid the groundwork for designing targeted inhibitors.

Significance As a Biochemical Probe and Enzyme Modulator in Academic Investigations

The primary significance of 2-Amino-5-(aminooxy)pentanoic acid in academic research lies in its role as a biochemical probe and a modulator of enzyme activity. Its aminooxy functional group is highly reactive towards carbonyl groups, particularly the aldehyde group of the cofactor pyridoxal-5'-phosphate (PLP). This reactivity allows it to act as an inhibitor of PLP-dependent enzymes.

Research has shown that derivatives of pentanoic acid can act as selective and time-dependent irreversible inhibitors of enzymes like neuronal nitric oxide synthase (nNOS). nih.gov For instance, a related compound, (S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoic acid, has been studied for its inactivation of nNOS through various proposed mechanisms, including oxidative demethylation. nih.govnih.gov These studies, while not directly on this compound, highlight the utility of pentanoic acid derivatives in probing enzyme active sites and elucidating reaction mechanisms. nih.govnih.gov

The ability of such compounds to inhibit specific enzymes makes them valuable tools for studying the physiological roles of these enzymes. By observing the effects of enzyme inhibition, researchers can infer the function of the enzyme in various biological pathways. The high reactivity of the aminooxy group also makes it a candidate for the development of mechanism-based inhibitors, which are unreactive until they are transformed by the target enzyme's catalytic machinery into a reactive species that then inactivates the enzyme.

Table 2: Examples of Related Pentanoic Acid Derivatives and Their Investigated Enzymatic Targets

| Compound | Investigated Target Enzyme | Type of Inhibition |

| (S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoic acid | Neuronal Nitric Oxide Synthase (nNOS) nih.govnih.gov | Time-dependent, irreversible nih.gov |

| 2-Amino-5-phosphonopentanoic acid | N-methyl-D-aspartate (NMDA) receptor nih.gov | Antagonist nih.gov |

Synthetic Methodologies and Derivatization for Research Applications

Stereoselective Synthesis of 2-Amino-5-(aminooxy)pentanoic Acid

Achieving stereochemical control is a central theme in the synthesis of amino acid derivatives. The two primary strategies to obtain enantiomerically pure this compound are through chiral pool synthesis, which utilizes naturally occurring chiral molecules, and asymmetric synthesis, which creates the desired stereocenter from achiral or racemic precursors.

Chiral pool synthesis leverages the abundance of enantiopure compounds from nature, such as amino acids, sugars, and terpenes, as starting materials. wikipedia.orgopenochem.org This strategy is efficient because the initial chirality is preserved throughout the reaction sequence, directly leading to the desired enantiomer of the target molecule. wikipedia.org For the synthesis of this compound, L-glutamic acid or L-pyroglutamic acid are common and logical starting points from the chiral pool.

Table 1: Common Starting Materials from the Chiral Pool for Amino Acid Synthesis

| Starting Material | Class | Rationale for Use |

|---|---|---|

| L-Glutamic Acid | Amino Acid | Provides the correct α-amino acid stereocenter and a five-carbon backbone. |

| L-Pyroglutamic Acid | Amino Acid Derivative | A cyclic lactam of glutamic acid, offering different reactivity for selective modifications. |

| L-Ornithine | Amino Acid | Contains a terminal amino group that can be chemically transformed into an aminooxy group. |

| Carbohydrates | Sugars | Can be cleaved and modified to provide chiral fragments for backbone construction. wikipedia.org |

Asymmetric synthesis creates the chiral center during the synthetic sequence, often using a chiral catalyst or auxiliary. wikipedia.org These methods are highly versatile and can be adapted to produce either the (S)- or (R)-enantiomer of the target amino acid.

One powerful strategy is the alkylation of glycine-derived Schiff bases complexed to a chiral transition metal catalyst, such as nickel(II). nih.gov A Ni(II) complex of a Schiff base formed between glycine (B1666218) and a chiral ligand can be deprotonated to form a nucleophilic glycine enolate. This enolate can then react with a suitable electrophile, like a protected 3-(bromo)propyl-1-oxyamine, to form the carbon backbone. The chiral environment created by the ligand directs the alkylation to occur on a specific face of the enolate, leading to a high degree of stereoselectivity.

Another approach involves the conjugate addition of a chiral amine to an α,β-unsaturated ester. researchgate.net For instance, a Michael addition of a homochiral lithium amide to a suitable five-carbon α,β-unsaturated acceptor could establish the stereocenter at the α-carbon. Subsequent chemical modifications would convert the precursor into the final aminooxy acid.

Preparation of Labeled Compounds for Tracing and Mechanistic Studies

Labeled compounds are indispensable tools for studying metabolic pathways, quantifying protein expression, and elucidating reaction mechanisms. this compound can be labeled with stable isotopes for detection by mass spectrometry (MS) or nuclear magnetic resonance (NMR), or tagged with fluorescent or affinity probes for visualization and purification.

Isotopic labeling involves replacing atoms in a molecule with their heavier, non-radioactive isotopes, such as ²H (Deuterium), ¹³C, or ¹⁵N. chempep.com These labeled amino acids are chemically identical to their unlabeled counterparts but are distinguishable by their mass. This property is the basis for techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), which is widely used in quantitative proteomics to compare protein abundance between different cell populations. nih.gov

The synthesis of isotopically labeled this compound can be achieved by using labeled starting materials in either a chiral pool or asymmetric synthesis approach. chempep.com For example, ¹³C or ¹⁵N labels can be incorporated by starting with isotopically enriched glycine or glutamic acid. Late-stage labeling methods, such as aldehyde-catalyzed C1-carboxylate exchange, offer a more direct route to incorporate carbon isotopes (¹¹C, ¹³C, or ¹⁴C) into the finished amino acid structure. researchgate.net

Table 2: Common Stable Isotopes Used in Amino Acid Labeling

| Isotope | Natural Abundance (%) | Detection Method | Application |

|---|---|---|---|

| Carbon-13 (¹³C) | ~1.1 | Mass Spectrometry, NMR | Metabolic flux analysis, quantitative proteomics |

| Nitrogen-15 (¹⁵N) | ~0.4 | Mass Spectrometry, NMR | Protein identification and quantification, structural biology |

| Deuterium (²H) | ~0.02 | Mass Spectrometry, NMR | Tracing metabolic pathways, altering drug metabolism |

Fluorescent amino acids are powerful probes for studying protein structure, dynamics, and interactions without significantly perturbing the system. nih.gov To create a fluorescent version of this compound, a fluorophore could be incorporated into its structure. This could be achieved by synthesizing the amino acid from a fluorescent building block or by attaching a fluorescent tag to the aminooxy side chain after synthesis. Examples of fluorescent moieties that can be incorporated to create fluorescent amino acids include acridone (B373769) and chalcone (B49325) derivatives. peptide.comfau.edu

Affinity tags are molecules that can be used to selectively isolate a protein or peptide from a complex mixture. A common strategy is to attach a biotin (B1667282) tag, which binds with extremely high affinity to avidin (B1170675) or streptavidin. For this compound, the terminal aminooxy group itself can serve as a chemoselective handle. It can react specifically with aldehydes or ketones, allowing for the covalent attachment of probes, including fluorescent dyes or affinity tags like biotin, that have been modified to contain a carbonyl group. This approach is central to the formation of neoglycopeptides, where the aminooxy side chain reacts with the aldehyde of an open-chain sugar. nih.gov

Synthesis of Analogs and Prodrugs for Enhanced Research Utility

The synthesis of analogs and prodrugs expands the research applications of this compound by modifying its properties, such as target specificity, bioavailability, or mechanism of action.

Analogs are structurally similar compounds designed to probe structure-activity relationships. For this compound, analogs could include:

Homologated versions: Changing the length of the carbon chain between the α-carbon and the aminooxy group. A set of N-alkylaminooxy amino acids has been synthesized to allow for the attachment of sugars at varying distances from a peptide backbone. nih.gov

Side-chain modifications: Replacing the aminooxy group with other functional groups. For example, 2-Amino-5-phosphonopentanoic acid is an analog where the aminooxy group is replaced by a phosphono group, and it acts as an N-methyl-D-aspartate (NMDA) receptor antagonist. nih.gov

Backbone modifications: Introducing substituents on the carbon backbone to alter conformation or stability.

Prodrugs are inactive or less active precursors that are chemically transformed into the active drug within the body. This strategy can be used to improve properties like cell permeability or target delivery. A prodrug of this compound could be synthesized by temporarily masking one or both of its polar functional groups (the α-amino group or the carboxylic acid). For example, the carboxylic acid could be esterified to create a more lipophilic molecule that can more easily cross cell membranes, with the ester being subsequently cleaved by intracellular esterase enzymes to release the active compound. Another strategy involves creating mutual prodrugs, where the compound is linked to another active molecule, often via a linker that is cleaved under specific physiological conditions, such as the azo-linkage used for colon-targeted drug delivery. nih.gov

Unlocking Therapeutic Potential: The Chemistry and Application of this compound and Its Derivatives

The non-proteinogenic amino acid, this compound, is emerging as a versatile building block in medicinal chemistry. Its unique aminooxy functionality provides a powerful tool for the development of novel therapeutic agents and research probes. This article delves into the synthetic methodologies for this compound and its derivatives, explores the structure-activity relationships of these derivatives, and examines their application in the design of sophisticated drug delivery systems.

1 Structure-Activity Relationship (SAR) Studies of Derivatives

The aminooxy group of this compound offers a versatile handle for creating diverse libraries of derivatives for structure-activity relationship (SAR) studies. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify key molecular features responsible for therapeutic effects and optimize lead compounds for improved potency and selectivity.

One common approach involves the formation of oxime ethers by reacting the aminooxy group with various aldehydes and ketones. This allows for the introduction of a wide array of substituents, from simple alkyl and aryl groups to more complex heterocyclic systems. The resulting derivatives can then be screened against specific biological targets, such as enzymes or receptors, to determine how these structural modifications influence their inhibitory or binding activity.

For instance, derivatives of related aminooxy-containing compounds have been investigated as inhibitors of various enzymes. The nature of the substituent introduced via the oxime linkage can significantly impact the inhibitory potency and selectivity. For example, in the context of inhibiting enzymes like nitric oxide synthase, the reduction of a nitroimidazole moiety attached to a similar amino acid scaffold to an aminoimidazole resulted in a 3.2-fold increase in inhibitory activity. nih.gov This highlights the critical role that even subtle electronic and steric changes in the appended group can play in modulating biological activity.

Furthermore, SAR studies can extend to modifications of the amino acid backbone itself. Alterations to the stereochemistry of the alpha-carbon, or the introduction of additional functional groups along the pentanoic acid chain, can provide valuable insights into the optimal conformation and pharmacophoric requirements for target engagement. While specific SAR data for this compound derivatives is still an active area of research, the principles established from studies on analogous compounds provide a strong foundation for the rational design of new and more effective therapeutic agents. The systematic exploration of these structural variations is crucial for unlocking the full therapeutic potential of this versatile amino acid scaffold.

2 Design and Evaluation of Protease-Activated Forms for Targeted Delivery

The unique structural features of this compound make it an attractive component in the design of protease-activated prodrugs for targeted drug delivery. This sophisticated strategy aims to deliver therapeutic agents specifically to diseased tissues, such as tumors, thereby increasing efficacy and reducing off-target side effects. nih.gov

Proteases are enzymes that are often overexpressed in the microenvironment of tumors and other pathological sites. nih.gov By incorporating a protease-cleavable linker between a cytotoxic drug and a targeting moiety, it is possible to create a prodrug that remains inactive in healthy tissues but is selectively activated at the site of disease. The amino group of this compound can be readily incorporated into peptide sequences that are recognized and cleaved by specific proteases.

The general design of such a protease-activated system involves several key components: a targeting agent (e.g., an antibody or a small molecule that binds to a receptor on cancer cells), a protease-sensitive peptide linker, the drug to be delivered, and potentially the this compound derivative as part of the linker or as a carrier for the drug. The aminooxy group can be used to attach the drug payload via an oxime linkage, which can be designed to be stable until the peptide linker is cleaved by the target protease.

While specific examples detailing the use of this compound in fully evaluated protease-activated systems are still emerging in the scientific literature, the foundational principles and the successful application of similar amino acid derivatives in this field provide a clear roadmap for its future development. The ability to create a stable, yet cleavable, linkage to a therapeutic payload makes this compound a highly promising tool for advancing the field of targeted cancer therapy.

Analytical Methodologies for 2 Amino 5 Aminooxy Pentanoic Acid in Research

Chromatographic Separation and Detection in Biological Matrices

Chromatographic techniques are central to the analysis of 2-Amino-5-(aminooxy)pentanoic acid, facilitating its isolation from other constituents in biological specimens such as plasma, urine, and tissue homogenates. The selection of an appropriate chromatographic method and detector is paramount for obtaining dependable and consistent results.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a frequently employed technique for analyzing non-volatile and thermally unstable compounds like this compound. Given that this amino acid does not possess a strong native chromophore for direct UV absorbance detection at higher wavelengths, derivatization is often necessary to improve its detectability. A common approach involves pre-column derivatization with reagents that introduce a fluorescent or UV-active moiety. For instance, derivatization with o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, or with 9-fluorenylmethyl chloroformate (FMOC), can produce highly fluorescent derivatives that are detectable with high sensitivity. The separation is typically performed on a reversed-phase column (e.g., C18) using a mobile phase composed of an aqueous buffer and an organic modifier such as acetonitrile (B52724) or methanol, frequently employing a gradient elution to enhance separation.

Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization Methods

Gas Chromatography-Mass Spectrometry (GC-MS) provides high separation efficiency and conclusive identification based on mass spectra. However, the low volatility and polar nature of this compound necessitate derivatization to render it volatile and thermally stable for GC analysis. A prevalent two-step derivatization procedure includes the esterification of the carboxyl group, followed by the acylation of the amino and aminooxy groups. For example, esterification with an acidic alcohol (e.g., methanolic HCl) followed by acylation with a reagent such as trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be utilized. The resultant derivative is then separated on a capillary GC column and detected by a mass spectrometer, which furnishes a characteristic fragmentation pattern for unambiguous identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as the benchmark for the quantification of this compound in biological samples, owing to its exceptional sensitivity, selectivity, and specificity. This technique merges the separation capabilities of HPLC with the detection prowess of tandem mass spectrometry. Separation is usually carried out on a reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column. Subsequent to chromatographic separation, the analyte is ionized, typically via electrospray ionization (ESI), and then detected by the mass spectrometer. For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes are employed. In these modes, a specific precursor ion of the analyte is chosen in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This highly selective process mitigates interference from the complex biological matrix, enabling accurate and precise quantification, often with the aid of a stable isotope-labeled internal standard.

Spectroscopic Characterization in Solution and Solid State

Spectroscopic methods are vital for the structural verification and functional group analysis of this compound. These techniques furnish detailed insights into the molecular structure in both solution and solid phases.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| 3.85 | t | H-2 |

| 3.78 | t | H-5 |

| 2.0-2.2 | m | H-3, H-4 |

| Chemical Shift (ppm) | Assignment |

|---|---|

| 175.0 | C-1 (COOH) |

| 75.0 | C-5 |

| 54.0 | C-2 |

| 28.0 | C-3 |

| 25.0 | C-4 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques employed to identify the functional groups present in this compound by examining their vibrational modes. The IR spectrum typically displays characteristic absorption bands for the various functional groups. For instance, a broad band in the 2500-3300 cm⁻¹ region is indicative of the O-H stretching of the carboxylic acid group. The C=O stretching of the carboxylic acid usually manifests around 1700-1725 cm⁻¹. The N-H stretching vibrations of the primary amino group are observed in the 3200-3500 cm⁻¹ region, while the N-H bending can be seen at approximately 1580-1650 cm⁻¹. The C-N and C-O stretching vibrations will appear in the fingerprint region (below 1500 cm⁻¹). Raman spectroscopy can offer supplementary information, especially for non-polar bonds that are weak absorbers in the IR.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-3500 | N-H stretch | Amino group |

| 2500-3300 | O-H stretch | Carboxylic acid |

| 1700-1725 | C=O stretch | Carboxylic acid |

| 1580-1650 | N-H bend | Amino group |

Enzymatic Assays for Compound Activity and Quantification

The functional activity and concentration of this compound in research settings are often determined using enzymatic assays. These methods are crucial for understanding its role as an enzyme inhibitor and for quantifying its presence in biological samples. The primary enzyme of interest in the context of this compound is ornithine aminotransferase (OAT), a key enzyme in amino acid metabolism.

Coupled Enzyme Assays for Substrate/Inhibitor Evaluation

Coupled enzyme assays are a common and powerful method for continuously monitoring enzyme reactions, particularly when the direct product of the primary reaction is not easily detectable. In the case of evaluating this compound as a potential inhibitor of ornithine aminotransferase, a coupled assay can be designed to measure the decrease in the rate of product formation.

The OAT-catalyzed reaction involves the transamination of L-ornithine and α-ketoglutarate to form L-glutamate-γ-semialdehyde and L-glutamate. modelseed.org The product, L-glutamate-γ-semialdehyde, can be further converted by a coupling enzyme, such as pyrroline-5-carboxylate dehydrogenase (P5CDH), in an NAD⁺-dependent reaction to produce L-glutamate and NADH. The production of NADH can then be monitored spectrophotometrically by the increase in absorbance at 340 nm.

The principle of this coupled assay for evaluating an inhibitor like this compound is as follows:

The primary reaction is initiated with OAT, L-ornithine, and α-ketoglutarate.

In a parallel setup, the same reaction is run in the presence of varying concentrations of the inhibitor, this compound.

The coupling enzyme (P5CDH) and NAD⁺ are included in the reaction mixture.

The rate of NADH formation, measured by the change in absorbance at 340 nm over time, is recorded for both the uninhibited and inhibited reactions.

A decrease in the rate of NADH production in the presence of this compound indicates inhibition of OAT.

The data obtained can be used to determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀).

Table 1: Representative Data from a Coupled Enzyme Assay for OAT Inhibition

| Concentration of this compound (µM) | Rate of NADH formation (µmol/min) | Percent Inhibition (%) |

| 0 (Control) | 0.50 | 0 |

| 10 | 0.42 | 16 |

| 25 | 0.33 | 34 |

| 50 | 0.24 | 52 |

| 100 | 0.15 | 70 |

| 200 | 0.08 | 84 |

This table contains simulated data for illustrative purposes.

Radiometric and Spectrophotometric Detection Methods

Radiometric and direct spectrophotometric assays offer alternative and highly sensitive methods for assessing the activity of enzymes like OAT and the inhibitory potential of compounds such as this compound.

Radiometric Assays:

A common radiometric assay for OAT involves the use of a radiolabeled substrate, typically L-[¹⁴C]-ornithine. The principle of this assay is to measure the transfer of the radiolabel from the substrate to the product.

The steps for a typical radiometric assay are:

The reaction is initiated by mixing the enzyme (OAT) with L-[¹⁴C]-ornithine and α-ketoglutarate, with and without the inhibitor.

After a specific incubation period, the reaction is stopped, often by adding an acid.

The radiolabeled product, [¹⁴C]-glutamate-γ-semialdehyde, is separated from the unreacted radiolabeled substrate. This can be achieved using techniques like ion-exchange chromatography.

The radioactivity of the product fraction is quantified using a scintillation counter.

Inhibition is determined by the reduction in the amount of radioactive product formed in the presence of the inhibitor.

This method is highly sensitive and specific, allowing for the detection of very low levels of enzyme activity and potent inhibition.

Spectrophotometric Assays:

Direct spectrophotometric methods can also be employed. One such method relies on the reaction of the product, glutamate-γ-semialdehyde, with o-aminobenzaldehyde to form a dihydroquinazolinium compound that has a distinct absorbance maximum, which can be measured.

The assay procedure would be as follows:

The OAT reaction is carried out with L-ornithine and α-ketoglutarate in the presence and absence of this compound.

The reaction is stopped, and o-aminobenzaldehyde is added.

After a color development period, the absorbance is measured at the specific wavelength for the resulting chromophore.

A decrease in absorbance in the samples containing the inhibitor indicates a reduction in the formation of glutamate-γ-semialdehyde, thus quantifying the inhibition of OAT.

Table 2: Comparison of Detection Methods for OAT Activity

| Assay Type | Principle | Advantages | Disadvantages |

| Coupled Enzyme Assay | Enzymatic conversion of a primary product to a spectrophotometrically detectable secondary product (e.g., NADH). | Continuous monitoring, real-time kinetics. | Potential for interference from the coupling enzyme or its substrates. |

| Radiometric Assay | Measures the incorporation of a radiolabel from a substrate into a product. | High sensitivity and specificity. | Requires handling of radioactive materials and specialized equipment. |

| Direct Spectrophotometric Assay | Chemical derivatization of the product to form a colored compound. | Direct measurement, no coupling enzyme needed. | Endpoint assay, may have lower sensitivity than radiometric methods. |

Advanced Research Applications and Methodological Considerations

Use as a Tool for Target Validation in Preclinical Models

Target validation is a critical step in the drug discovery pipeline, confirming that modulating a specific biological target (like an enzyme or receptor) can lead to a desired therapeutic effect. This process can be approached through genetic or chemical methods, with each providing a different layer of evidence for a target's role in disease. nih.gov Chemical tools, such as small molecule inhibitors, are invaluable as they offer insights into a target's "druggability" and can be used directly in cellular and animal models to mimic a therapeutic intervention. nih.gov

While specific studies detailing the use of 2-Amino-5-(aminooxy)pentanoic acid for target validation are not prominent in publicly available research, compounds with similar structural motifs, such as an aminooxy group, have been investigated as enzyme inhibitors. For example, various 2-substituted 3-(aminooxy)propanamines have been synthesized and shown to inhibit ornithine decarboxylase (ODC), an enzyme critical for cell proliferation. nih.gov This inhibitory action suggests that aminooxy-containing compounds could serve as tools to validate enzymes involved in amino acid metabolism as therapeutic targets.

Genetic validation, often considered the gold standard, involves techniques like CRISPR-Cas9 or RNA interference (RNAi) to knockout or knockdown the gene encoding the target protein. nih.gov This provides strong evidence of the target's function. A chemical probe like this compound could be used in complementarity studies. In such an experimental design, researchers would compare the phenotype of a genetic knockout/knockdown with the phenotype induced by the chemical inhibitor. A high degree of similarity between the two phenotypes would provide strong validation for the target. Although there is no specific literature detailing this application for this compound, this remains a key potential use for such a compound.

A compound like this compound could be included in a library for phenotypic screening. For instance, its effect on the growth, morphology, or viability of cancer cell lines or organoids could be assessed. Related aminooxy compounds have demonstrated antiproliferative effects in human bladder carcinoma cells, indicating that this class of molecules can induce a measurable phenotype. nih.gov Such a screening approach could uncover novel therapeutic targets or pathways modulated by the compound.

Table 1: Methodological Approaches in Target Validation

| Methodology | Description | Potential Role of this compound |

| Genetic Validation | Uses gene editing (e.g., CRISPR) or RNAi to remove or reduce the target protein. nih.gov | A chemical tool for complementary studies to corroborate genetic findings. |

| Chemical Validation | Uses a small molecule (inhibitor or activator) to modulate the target's function. nih.gov | As a potential enzyme inhibitor, it could probe the function of a target in cells or organisms. |

| Phenotypic Screening | Tests compounds for their effect on cellular or organismal traits (phenotypes). nih.gov | Could be screened to identify effects on cell proliferation, differentiation, or other complex phenotypes in cell lines and organoids. nih.govnih.gov |

Application in Metabolomics and Flux Analysis

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. A key sub-field is metabolic flux analysis, which aims to quantify the rate of turnover of metabolites through a metabolic pathway. This is often achieved using stable isotope-labeled tracers.

Stable isotope tracing is a powerful technique where a metabolite labeled with isotopes (e.g., ¹³C or ¹⁵N) is introduced into a biological system. The labeled atoms are then tracked as they are incorporated into downstream metabolites, revealing the activity of metabolic pathways. Commonly used tracers include ¹³C-glucose and ¹⁵N-glutamine.

There are no specific studies found that utilize isotopically labeled this compound for metabolic tracing. However, if a labeled version were synthesized, it could theoretically be used to trace the metabolic fate of ornithine analogs or to probe the activity of enzymes that recognize it as a substrate or inhibitor. For example, its uptake and potential conversion could be monitored in various cell types to understand how such analogs are processed.

The introduction of a bioactive compound can cause significant perturbations in the metabolic network of a cell. Metabolomics can be used to obtain a snapshot of these changes. By treating cells with this compound and analyzing the resulting changes in the metabolome, researchers could infer its mechanism of action. For instance, if the compound inhibits an enzyme in the urea (B33335) cycle, one might expect to see an accumulation of upstream metabolites and a depletion of downstream metabolites. Studies have successfully used this approach to show how the combination of ornithine and other compounds can affect ammonia (B1221849) metabolism by activating the urea cycle. nih.gov While not studying an inhibitor, this demonstrates the principle of using metabolomics to quantify perturbations in amino acid-related pathways.

Integration with Omics Technologies

To gain a holistic understanding of a compound's effect, data from metabolomics can be integrated with other "omics" data, such as transcriptomics (gene expression) and proteomics (protein expression). This multi-omics approach provides a system-level view of the cellular response to a perturbation. nih.gov

For example, if treatment with this compound leads to a specific metabolic phenotype, researchers could simultaneously perform transcriptomics to see which genes are up- or down-regulated. This could reveal compensatory mechanisms or downstream signaling pathways affected by the compound's primary action. nih.gov Analysis might show, for instance, that cells treated with an inhibitor of amino acid metabolism upregulate genes for amino acid transporters to compensate. While no multi-omics studies currently feature this compound, this integrated approach is a key strategy in modern chemical biology and pharmacology to elucidate complex biological responses. nih.govnih.gov

Ethical Considerations in Basic and Preclinical Research (excluding human trials)

All preclinical research, including any future studies on this compound, must be conducted within a robust ethical framework. The primary goal of these ethical considerations is to ensure the responsible conduct of science and the humane treatment of animals used in research.

Key ethical principles include:

The 3Rs: The principles of R eplacement, R eduction, and R efinement are central to the ethical use of animals in research.

Replacement: Using non-animal methods whenever possible. This could include in vitro studies using cell cultures or in silico computer modeling.

Reduction: Using the minimum number of animals necessary to obtain scientifically valid data.

Refinement: Modifying experimental procedures to minimize any potential pain, suffering, or distress to the animals.

Scientific Validity: Preclinical studies must be rigorously designed to ensure that the results are reliable and reproducible. Poorly designed studies that lead to inconclusive results are considered unethical as they waste animal lives and resources.

Risk-Benefit Analysis: The potential knowledge to be gained from the research must be weighed against the potential for harm to the animals involved. The research should only proceed if the potential benefits are deemed to outweigh the risks.

Oversight and Accountability: All research involving animals must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. These committees are responsible for ensuring that the proposed research adheres to all relevant laws, regulations, and ethical guidelines.

The welfare of animals in research is a critical component of ethical scientific practice, and adherence to these principles is mandatory for any investigation into the biological effects of novel compounds.

Future Directions and Emerging Research Avenues

Exploration of Novel Enzyme Targets and Pathways

While initial interest in aminoxy compounds centered on their inhibition of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes like GABA aminotransferase (GABA-T), current research is expanding to other enzyme families. ebi.ac.ukhmdb.ca A significant area of emerging interest is the targeting of nitric oxide synthase (NOS) isoforms. The overproduction of nitric oxide (NO) by NOS is implicated in various pathological conditions, making selective inhibition a key therapeutic goal. However, the high conservation of the active sites among the three NOS isoforms (nNOS, eNOS, iNOS) presents a major challenge for developing selective inhibitors. nih.gov

Researchers have designed and synthesized a series of S-2-amino-5-azolylpentanoic acids, using related compounds as leads, to create more potent and selective NOS inhibitors. nih.gov One study identified 2-amino-5-(imidazol-1-yl)pentanoic acid as a particularly potent inhibitor of rat iNOS and nNOS. nih.gov Further mechanistic studies using quantum mechanics/molecular mechanics (QM/MM) calculations have been employed to understand how specific derivatives, such as (S)-2-Amino-5-(2-(methylthio)acetimidamido)pentanoic acid, act as selective, time-dependent, irreversible inhibitors of nNOS. nih.gov These computational studies help elucidate the chemical transformations the inhibitor undergoes within the enzyme's active site. nih.gov

Beyond NOS, the fundamental role of GABA transporters in terminating inhibitory neurotransmission continues to make them attractive targets. nih.gov The development of novel inhibitors for different GABA transporter subtypes, such as GAT2/BGT-1, highlights the ongoing effort to achieve more precise modulation of the GABAergic system. nih.gov

Development of Next-Generation Biochemical Probes

The chemical structure of 2-Amino-5-(aminooxy)pentanoic acid is well-suited for its use as a scaffold in creating sophisticated biochemical probes. The aminooxy group provides a versatile handle for conjugation to other molecules through stable oxime ligation. This strategy is being employed in the development of complex bioconjugates, such as antibody-drug conjugates (ADCs). For instance, the aminooxy functional group can be used in non-cleavable linkers to attach cytotoxic payloads to antibodies, facilitating targeted delivery to cancer cells. mdpi.com

Furthermore, the core structure can be modified to incorporate imaging agents. A key example is the development of radiolabeled amino acid derivatives for diagnostic imaging. nih.gov By introducing a radioisotope, the compound is transformed into a tracer that can be detected by non-invasive imaging techniques, allowing for the visualization of metabolic activity and transporter function in vivo. nih.govnih.gov

Integration with Advanced Imaging Techniques for Spatiotemporal Studies

A significant leap forward involves the integration of probes derived from this compound with advanced imaging modalities like Positron Emission Tomography (PET). This allows for real-time, three-dimensional visualization and quantification of biological processes within living organisms.

A prime example is the development of 2-amino-5-[¹⁸F]fluoro-2-methylpentanoic acid (¹⁸F-FAMPe), a novel PET tracer designed for brain tumor imaging. nih.gov Researchers synthesized both the (R)- and (S)-enantiomers and evaluated their potential. In vitro studies confirmed that the tracer enters glioma cells partly through the sodium-independent system L amino acid transporters. nih.gov Subsequent small animal PET/CT imaging studies in a mouse model of glioblastoma demonstrated that both enantiomers had good tumor imaging properties, with the (S)-enantiomer showing superior tumor uptake and higher tumor-to-brain ratios compared to established tracers. nih.gov

Below is a data table summarizing the key findings of the PET imaging study with (S)-[¹⁸F]FAMPe.

| Parameter | Cell Line | Finding | Significance |

|---|---|---|---|

| Radiochemical Yield | N/A | 24-52% | Demonstrates efficient synthesis for producing the tracer. |

| Radiochemical Purity | N/A | >99% | Ensures that the imaging signal is from the intended tracer. |

| In Vitro Uptake | Mouse DBT Glioma Cells | Uptake via system L transporters and other non-system A transporters. | Elucidates the mechanism of cellular accumulation in cancer cells. |

| In Vivo Imaging | Mouse DBT Glioblastoma Model | (S)-enantiomer provided higher tumor uptake and tumor-to-brain ratios. | Highlights the potential for improved diagnostic imaging of brain tumors. |

Application in Complex Biological Systems and Disease Models (non-human)

To validate the therapeutic and diagnostic potential of this compound derivatives, it is essential to test them in complex biological systems that mimic human diseases. Non-human disease models, particularly in rodents and primates, are invaluable for this purpose as they share many physiological and immunological parallels with humans. nih.govnih.gov

The evaluation of the PET tracer ¹⁸F-FAMPe in the mouse DBT model of glioblastoma is a clear application of this principle. nih.gov Such studies provide critical data on biodistribution, tumor targeting efficiency, and clearance kinetics that cannot be obtained from simple in vitro experiments. These animal models allow researchers to assess not only the efficacy of the compound but also its behavior within a complete physiological system, paving the way for potential clinical translation. nih.govnih.gov The use of these models is critical for understanding how a compound like ¹⁸F-FAMPe performs in the context of a living organism with an active immune system and complex metabolic processes. nih.gov

Computational Approaches for Predictive Modeling of Compound Interactions

Computational methods are becoming indispensable in modern drug discovery and chemical biology for predicting how a compound will interact with its biological targets. nih.gov Techniques like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) modeling are used to build mathematical relationships between a molecule's structure and its activity or properties. nih.govnih.gov These predictive models can significantly accelerate the design and optimization of new derivatives by identifying key structural features that determine efficacy and selectivity. nih.gov

For derivatives of this compound, computational approaches have been used to gain deeper mechanistic insights. For example, quantum mechanics/molecular mechanics (QM/MM) calculations were performed to investigate the inactivation mechanism of neuronal nitric oxide synthase (nNOS) by a specific inhibitor. nih.gov These calculations helped to verify the chemical transformations of the inactivator and even identified lower-energy pathways for the reaction than were previously proposed, providing a more detailed understanding of the inhibition process at the atomic level. nih.gov Such computational studies guide the rational design of next-generation inhibitors with improved properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.